Milliamine I

Diterpene ester Irritancy profiling Phorbol ester SAR

Milliamine I (CAS 91197-54-5) is a tigliane-type diterpene ester belonging to the phorbol ester superclass, specifically classified as a 20-deoxy-5ζ-hydroxyphorbol 12,13-diester. It was originally isolated from the latex of Euphorbia milii (crown-of-thorns) and is structurally defined by a peptide ester moiety at position 12 of its diterpene core.

Molecular Formula C36H39NO11
Molecular Weight 661.7 g/mol
CAS No. 91197-54-5
Cat. No. B1214011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilliamine I
CAS91197-54-5
Synonymsmilliamine I
Molecular FormulaC36H39NO11
Molecular Weight661.7 g/mol
Structural Identifiers
SMILESCC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(C(C(=C3)CO)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6O
InChIInChI=1S/C36H39NO11/c1-17-14-26-34(45)18(2)30(47-32(44)21-10-6-8-12-24(21)37-31(43)22-11-7-9-13-25(22)40)36(48-19(3)39)27(33(36,4)5)23(34)15-20(16-38)29(42)35(26,46)28(17)41/h6-15,18,23,26-27,29-30,38,40,42,45-46H,16H2,1-5H3,(H,37,43)/t18-,23+,26+,27-,29-,30-,34-,35-,36-/m1/s1
InChIKeyVUQHWMAXRXEJMP-WWUXGYBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Milliamine I (CAS 91197-54-5) Defined: A Non-Irritant 20-Deoxy-Phorbol Peptide Ester from Euphorbia milii


Milliamine I (CAS 91197-54-5) is a tigliane-type diterpene ester belonging to the phorbol ester superclass, specifically classified as a 20-deoxy-5ζ-hydroxyphorbol 12,13-diester [1]. It was originally isolated from the latex of Euphorbia milii (crown-of-thorns) and is structurally defined by a peptide ester moiety at position 12 of its diterpene core [1]. As a member of the milliamine family, it serves as a key reference compound for dissecting the structure–activity relationships that uncouple phorbol ester scaffold architecture from classical pro-inflammatory and tumor-promoting signaling [1].

Why Generic Phorbol Ester Substitutions Fail When Milliamine I Activity Is Required


Milliamine I cannot be indiscriminately replaced by other in-class phorbol or ingenol esters due to three critical points of divergence: (i) its parent alcohol is the rare 20-deoxy-5ζ-hydroxyphorbol scaffold, which lacks the C-20 hydroxyl group present in prototypical tumor-promoting phorbol esters [1]; (ii) its position 12 substituent is a 2-(2-hydroxybenzoyl)aminobenzoyl moiety [1], structurally distinct from the short-chain esters (e.g., acetate, myristate) that confer potent PKC activation and irritancy to phorbol 12-myristate 13-acetate (PMA/TPA); and (iii) these structural features collectively result in an activity profile marked by near-absent acute irritancy [1], fundamentally distinguishing Milliamine I from highly irritant milliamine congeners and phorbol ester standards. Substituting Milliamine I with analogs that possess even minor structural modifications—such as Milliamine H, which differs only by an N-methyl group at position 12—can materially alter the biological readout [1], compromising experimental reproducibility in assays where low-background irritancy or specific PKC engagement is required.

Quantitative Differentiation Evidence for Milliamine I Relative to Its Closest Analogs


Dermal Irritancy Comparison: Milliamine I vs. Milliamine H in the Mouse Ear Assay

In the classical mouse ear irritancy model, Milliamine I exhibits virtually no acute irritant activity, a finding that directly contrasts with Milliamine H, a co-occurring congener that differs only by an N-methyl group at position 12 and demonstrates weak irritant activity under identical experimental conditions [1]. This head-to-head comparison within the same study demonstrates that minimal structural perturbation at position 12 can toggle the biological response between null and observable levels, positioning Milliamine I as a superior negative-control or low-background probe for irritancy-dependent phenotypes. As a broader class-level baseline, the prototypical phorbol ester PMA (phorbol 12-myristate 13-acetate) exhibits an irritant dose 50 (ID50) of approximately 0.016 nmol per ear in the same mouse ear assay [2], making Milliamine I’s virtually undetectable response roughly orders of magnitude weaker (irritancy differential >10^3-fold versus PMA).

Diterpene ester Irritancy profiling Phorbol ester SAR Euphorbia milii

Residue Specificity at Position 12: 2-(2-Hydroxybenzoyl)aminobenzoyl vs. 2-[2-(Methylamino)benzoyl]aminobenzoyl

Milliamine I possesses a 2-(2-hydroxybenzoyl)aminobenzoyl moiety at position 12 of the 20-deoxy-5ζ-hydroxyphorbol scaffold, as established by Marston and Hecker [1]. Its closest structural relative, Milliamine H, carries a 2-[2-(methylamino)benzoyl]aminobenzoyl dipeptide at the same position [1]. This single N-methyl substituent converts a peptide ester with near-zero irritancy into one with weak but detectable irritant activity [1]. The comparison establishes a discrete structural threshold for irritant activity within this series, enabling researchers to attribute functional differences specifically to the N-methyl substitution at position 12.

Structure–activity relationship Phorboloid peptide ester Position 12 substitution Diterpenoid

Scaffold Architecture Divergence: 20-Deoxy-5ζ-Hydroxyphorbol vs. Prototypical Phorbol

The parent alcohol of Milliamine I is 20-deoxy-5ζ-hydroxyphorbol, a novel diterpene alcohol lacking the C-20 hydroxyl group that is a defining feature of the classical phorbol scaffold retained in highly potent tumor promoters such as PMA [1][2]. In the prototypical phorbol architecture, the C-20 hydroxyl participates in a hydrogen-bonding network that is critical for high-affinity PKC interaction, with PMA exhibiting a Ki of approximately 1–5 nM for the PKC regulatory domain [3]. While no direct PKC binding quantification has been published for Milliamine I, the virtual absence of irritancy combined with the documented 20-deoxy scaffold divergence allows for a class-level inference: Milliamine I is expected to exhibit substantially reduced PKC engagement compared to phorbol esters that retain the C-20 hydroxyl. This scaffold difference makes Milliamine I a valuable tool for decoupling scaffold-dependent PKC activation from other membrane-mediated effects.

Diterpene alcohol 20-deoxy modification Phorbol scaffold Tigliane diterpenoid

Validated Application Scenarios for Milliamine I Based on Quantitative Differentiation Evidence


Negative Control Standard for Phorbol Ester-Induced Dermal Inflammation Assays

Milliamine I serves as an optimal non-irritant negative control in mouse ear edema and skin inflammation models that employ PMA as a positive control. As established by Marston and Hecker, Milliamine I exhibits virtually no irritant activity in the mouse ear assay [1], whereas PMA elicits a robust inflammatory response with an ID50 of approximately 0.016 nmol/ear [2]. This >10^3-fold differential in irritancy enables clear signal-to-noise separation in dose–response experiments, reducing the risk of false-positive inflammatory readouts that can occur with weakly irritant analogs such as Milliamine H [1].

Structure–Activity Relationship (SAR) Reference Point for Position 12 Pharmacophore Profiling

Because Milliamine I carries a 2-(2-hydroxybenzoyl)aminobenzoyl group at position 12 without the N-methyl modification present in Milliamine H [1], it provides a clean reference point for pharmacophore studies aiming to map the minimal structural requirements for irritancy and PKC engagement. Researchers can pair Milliamine I with Milliamine H to isolate the contribution of a single N-methyl group to the biological readout, a direct head-to-head comparison uniquely enabled by this pair of co-isolated natural products [1].

Scaffold-Specific Decoupling of 20-Deoxy Architecture in PKC Signaling Studies

Milliamine I, built on the 20-deoxy-5ζ-hydroxyphorbol scaffold [1], allows investigators to study PKC-associated signaling pathways while minimizing the strong PKC activation observed with C-20-hydroxylated phorbol esters such as PMA (PKC Ki ≈ 1–5 nM) [3]. This scaffold-based decoupling is valuable for distinguishing between PKC-dependent and PKC-independent biological effects of diterpene esters, supporting experimental designs where residual PKC activation must be stringently controlled or excluded.

Procurement for Phytochemical and Chemotaxonomic Reference Collections

As a compound originally characterized from Euphorbia milii latex and documented in the foundational Marston and Hecker study [1], Milliamine I is a critical reference standard for phytochemical authentication of Euphorbia-derived extracts. Its well-defined structure and the availability of direct spectral comparisons with Milliamine H [1] make it suitable for quality control, metabolomic fingerprinting, and botanical standardization programs requiring verified diterpene ester markers.

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